![molecular formula C17H17F3N2O3S B2574725 N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1119391-84-2](/img/structure/B2574725.png)
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea
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Overview
Description
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea (DMTU) is a synthetic, organosulfur compound that has been used in various scientific research applications, particularly in biochemistry and physiology. It has been used in the synthesis of various compounds, as well as in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea has been used in various scientific research applications, such as the synthesis of various compounds, the study of the mechanism of action, biochemical and physiological effects, and the determination of the advantages and limitations of laboratory experiments. It has also been used in the synthesis of drugs, and in the study of the structure-activity relationships of drugs.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to the activation of certain pathways, resulting in the desired effect. For example, N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea has been shown to bind to the GABA receptor, leading to the activation of the GABAergic system. This, in turn, leads to the inhibition of neuronal excitability and the modulation of synaptic transmission.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of certain ion channels, such as the potassium channel. It has also been shown to modulate the release of certain neurotransmitters, such as serotonin and dopamine. In addition, N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is stable and has a low toxicity. However, there are some limitations to its use. For example, its solubility is relatively low, and its effects are relatively short-lived.
Future Directions
There are several potential future directions for the use of N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea in scientific research. For example, it could be used to study the structure-activity relationships of drugs, or to develop novel compounds with improved pharmacological properties. In addition, it could be used to develop new treatments for various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, it could be used to develop new diagnostic tools for the early detection of diseases.
Synthesis Methods
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea is synthesized from 3,4-dimethoxybenzyl chloride and 4-(trifluoromethoxy)aniline, which are reacted in the presence of N,N-dimethylformamide (DMF) and sodium hydroxide. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The product is then recrystallized from isopropanol and ethyl acetate.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-21-16(26)22-12-4-6-13(7-5-12)25-17(18,19)20/h3-9H,10H2,1-2H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIGKJZFIFTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea |
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